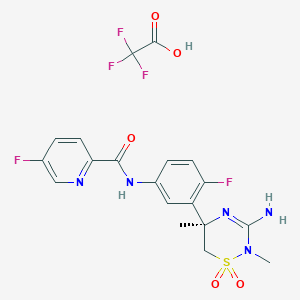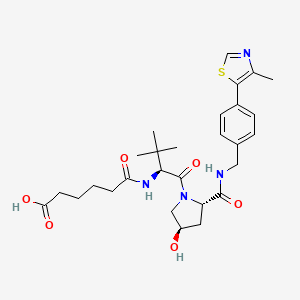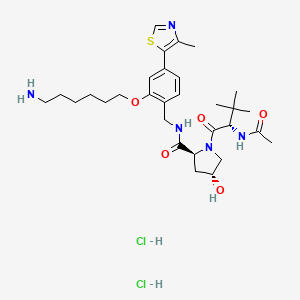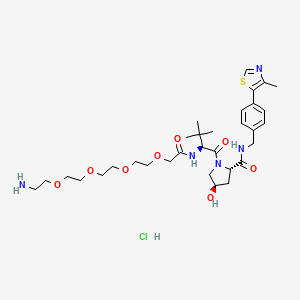
VU0404251
Übersicht
Beschreibung
VU0404251 ist ein niedermolekulares Medikament, das als positiver allosterischer Modulator des metabotropen Glutamatrezeptors 5 (mGluR5) wirkt. Es wurde ursprünglich vom Vanderbilt University Medical Center entwickelt und befindet sich derzeit in der präklinischen Forschungsphase. Diese Verbindung hat sich als vielversprechend für die Behandlung von psychotischen Störungen erwiesen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich eine Skalierung der Labor-Syntheseverfahren umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer gleichbleibenden Qualität und Reinheit sowie die Implementierung effizienter Reinigungstechniken. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Skalierbarkeit und Reproduzierbarkeit des Produktionsprozesses verbessern .
Wissenschaftliche Forschungsanwendungen
VU0404251 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendet als Werkzeugverbindung, um die Modulation von mGluR5 und seine Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation der neuronalen Signalübertragung und der synaptischen Plastizität.
Medizin: Als potenzieller Therapeutik für die Behandlung von psychotischen Störungen und anderen neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf mGluR5 und verwandte Pfade abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die allosterische Stelle des metabotropen Glutamatrezeptors 5 (mGluR5) bindet. Diese Bindung verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden, Glutamat, was zu einer verstärkten Aktivierung der nachgeschalteten Signalwege führt. Die Modulation der mGluR5-Aktivität kann verschiedene physiologische Prozesse beeinflussen, einschließlich synaptischer Transmission und Plastizität, die für die normale Gehirnfunktion und das Verhalten von entscheidender Bedeutung sind .
Biochemische Analyse
Biochemical Properties
VU0404251 plays a significant role in biochemical reactions by modulating the activity of mGluR5. This receptor is part of the G-protein coupled receptor (GPCR) family and is involved in various neuronal signaling pathways. This compound enhances the receptor’s response to its endogenous ligand, glutamate, by binding to an allosteric site distinct from the orthosteric site. This interaction leads to increased receptor activation and downstream signaling .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in neuronal cells. It modulates cell signaling pathways by enhancing mGluR5 activity, which can lead to changes in gene expression and cellular metabolism. The compound’s effects on cell function include alterations in synaptic plasticity, which is crucial for learning and memory. Additionally, this compound has been observed to impact cell signaling pathways such as the MAPK/ERK pathway, which plays a role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of mGluR5, leading to positive modulation of the receptor. This binding enhances the receptor’s affinity for glutamate and increases its activation. The compound’s action results in the amplification of mGluR5-mediated signaling pathways, including the activation of intracellular second messengers like IP3 and DAG. These signaling cascades ultimately lead to changes in gene expression and neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its modulatory effects on mGluR5 for several hours in vitro. Prolonged exposure may lead to receptor desensitization and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances mGluR5 activity without causing significant adverse effects. Higher doses may lead to toxicity and adverse effects such as seizures and neurotoxicity. Studies have identified a therapeutic window within which this compound can exert its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination from the body. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound in specific tissues can impact its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cells, where it exerts its modulatory effects on mGluR5. The compound’s activity is influenced by its distribution within different cellular compartments, including the plasma membrane and intracellular organelles. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, affecting its function and potency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VU0404251 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
VU0404251 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine produzieren kann .
Wirkmechanismus
VU0404251 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5 (mGluR5). This binding enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of downstream signaling pathways. The modulation of mGluR5 activity can influence various physiological processes, including synaptic transmission and plasticity, which are critical for normal brain function and behavior .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VU0360172: Ein weiterer positiver allosterischer Modulator von mGluR5 mit ähnlichen pharmakologischen Eigenschaften.
VU0092273: Eine Verbindung, die ebenfalls auf mGluR5 abzielt, jedoch mit unterschiedlichen Bindungseigenschaften und Potenz.
Einzigartigkeit
VU0404251 ist aufgrund seiner hohen Potenz und Selektivität für mGluR5 einzigartig. Es hat in präklinischen Modellen von Psychosen Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht. Seine einzigartige chemische Struktur und seine Bindungseigenschaften unterscheiden es von anderen ähnlichen Verbindungen und stellen ein wertvolles Werkzeug für die Untersuchung der mGluR5-Modulation dar .
Eigenschaften
IUPAC Name |
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-13(19(2,3)4)22-18(23)15-8-9-17(21-11-15)24-12-14-6-5-7-16(20)10-14/h5-11,13H,12H2,1-4H3,(H,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYBJCDMLJODRK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/no-structure.png)
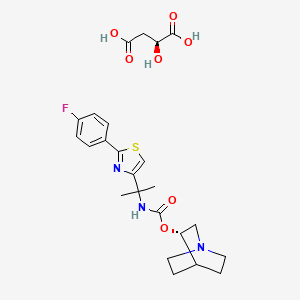
![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)

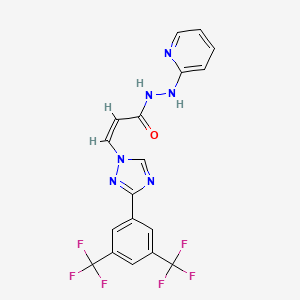
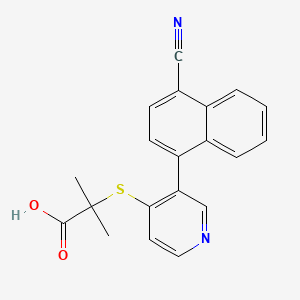
![Verticillin A [MI]](/img/structure/B611668.png)
